N,N-dibenzyl-4-methyl-3-nitrobenzamide
Description
N,N-Dibenzyl-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position, a methyl group at the 4-position, and two benzyl substituents on the amide nitrogen.
Properties
IUPAC Name |
N,N-dibenzyl-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-17-12-13-20(14-21(17)24(26)27)22(25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMWWQPTBODWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-methyl-3-nitrobenzamide typically involves the nitration of 4-methylbenzamide followed by N,N-dibenzylation
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: The major product is N,N-dibenzyl-4-methyl-3-aminobenzamide.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N,N-dibenzyl-4-methyl-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-methyl-3-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-dibenzyl-4-methyl-3-nitrobenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthetic routes, and functional applications.
Substituent Effects on Reactivity and Stability
- Nitro Position: 3-Nitrobenzamides (e.g., target compound) exhibit distinct electronic effects compared to 4-nitrobenzamides (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ). The meta-nitro group in the target compound may enhance resonance stabilization of the amide bond but reduce electrophilicity at the aromatic ring compared to para-nitro analogs.
- This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , where a hydroxyalkyl group enhances hydrophilicity and enables coordination in metal-catalyzed reactions. Diphenylmethyl (e.g., N-(diphenylmethyl)-3-methyl-4-nitrobenzamide ) and phenethyl substituents (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ) similarly influence steric and electronic profiles but lack the dual benzyl symmetry of the target compound.
Data Table: Comparative Analysis of Key Benzamide Derivatives
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